2-Bromo-5-iodo-4-nitrotoluene
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Overview
Description
2-Bromo-5-iodo-4-nitrotoluene is an organic compound that belongs to the class of nitrotoluenes It is characterized by the presence of bromine, iodine, and nitro groups attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-4-nitrotoluene typically involves multi-step reactions starting from toluene. The general steps include:
Nitration: Toluene is first nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrotoluene derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-4-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Bromo-5-iodo-4-aminotoluene.
Oxidation: 2-Bromo-5-iodo-4-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-5-iodo-4-nitrotoluene is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-4-nitrotoluene involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and halogens makes the aromatic ring more susceptible to nucleophilic attack. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming carbon-carbon bonds in cross-coupling reactions or being reduced to amines in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-nitrotoluene
- 4-Bromo-2-nitrotoluene
- 2-Iodo-5-nitrotoluene
Uniqueness
2-Bromo-5-iodo-4-nitrotoluene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile synthetic applications and the ability to undergo selective reactions .
Properties
Molecular Formula |
C7H5BrINO2 |
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Molecular Weight |
341.93 g/mol |
IUPAC Name |
1-bromo-4-iodo-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H5BrINO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 |
InChI Key |
CPKGPQZJLRSJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])I |
Origin of Product |
United States |
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